molecular formula C10H13NO3 B2750799 1-(2-Methylpropoxy)-4-nitrobenzene CAS No. 57027-72-2

1-(2-Methylpropoxy)-4-nitrobenzene

Cat. No.: B2750799
CAS No.: 57027-72-2
M. Wt: 195.218
InChI Key: WCRILJGXNFOWEG-UHFFFAOYSA-N
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Description

1-(2-Methylpropoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropoxy)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2-methylpropoxy)benzene. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2-Methylpropoxy)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of quinones or other oxidized products.

Scientific Research Applications

1-(2-Methylpropoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development research.

    Medicine: While not a drug itself, derivatives of this compound may possess pharmacological properties, leading to potential therapeutic applications.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropoxy)-4-nitrobenzene depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical processes. The compound’s reactivity and interactions with other molecules are influenced by the presence of the 2-methylpropoxy group, which can affect its steric and electronic properties.

Comparison with Similar Compounds

    1-(2-Methoxypropoxy)-4-nitrobenzene: Similar in structure but with a methoxy group instead of a methylpropoxy group.

    1-(2-Ethylpropoxy)-4-nitrobenzene: Contains an ethylpropoxy group, leading to different steric and electronic effects.

    4-Nitrophenol: Lacks the alkoxy substituent, making it less sterically hindered and more reactive in certain reactions.

Uniqueness: 1-(2-Methylpropoxy)-4-nitrobenzene is unique due to the presence of the 2-methylpropoxy group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other nitrobenzene derivatives.

Properties

IUPAC Name

1-(2-methylpropoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRILJGXNFOWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

98.66 g (0.72 mol) of 1-bromo-2-methylpropane, 74.63 g (0.54 mol) of potassium carbonate and 250 ml of dimethylformamide are added to 50 g (0.36 mol) of 4-nitrophenol. The mixture is heated to 100° C. for 4 hours and then evaporated to dryness. The residue is taken up with 500 ml of 1N sodium hydroxide solution, and 200 ml of ether are added. The organic phase is recovered and washed successively three times with 100 ml of 1N sodium hydroxide, then three times with 200 ml of water and finally with 100 ml of saturated sodium chloride solution. It is dried over magnesium sulphate and evaporated to dryness.
Quantity
98.66 g
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74.63 g
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50 g
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250 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Nitrophenol (177 g), potassium carbonate (177 g) and isobutyl bromide (190 g) were added to dimethylformamide (500 ml) and the mixture was stirred at 90° C. for 4 h. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 4-isobutoxynitrobenzene (203 g), boiling point: 125° C./0.15 mmHg
Quantity
177 g
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reactant
Reaction Step One
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177 g
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reactant
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190 g
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reactant
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500 mL
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reactant
Reaction Step One
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